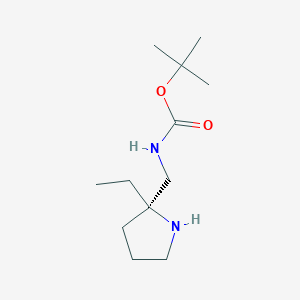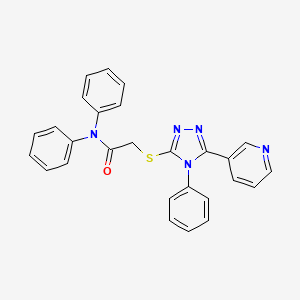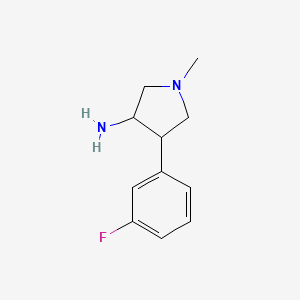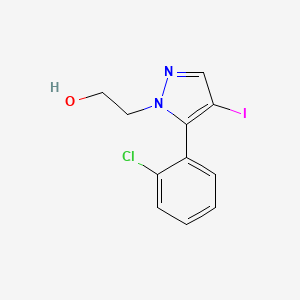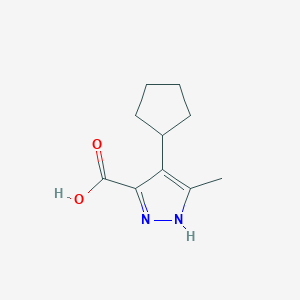
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound that features a combination of pyridine, piperidine, and chlorophenyl groups
准备方法
合成路线和反应条件
(S)-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶 (2R,3R)-2,3-二(苯甲酰氧基)琥珀酸酯的合成通常涉及多步有机反应。该过程从吡啶和哌啶中间体的制备开始,然后通过取代反应引入氯苯基基团。最后一步是在受控条件下用苯甲酰氧基基团酯化琥珀酸酯部分。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动系统,以确保高收率和纯度。反应条件(例如温度、压力和溶剂选择)已优化,以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
(S)-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶 (2R,3R)-2,3-二(苯甲酰氧基)琥珀酸酯会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 氯苯基基团可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 使用诸如甲醇钠或叔丁醇钾之类的亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生各种取代衍生物。
科学研究应用
(S)-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶 (2R,3R)-2,3-二(苯甲酰氧基)琥珀酸酯有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,包括作为药物开发的前体。
工业: 用于生产先进材料和聚合物。
作用机制
(S)-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶 (2R,3R)-2,3-二(苯甲酰氧基)琥珀酸酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与受体或酶结合,调节其活性并触发下游信号通路。确切的分子靶标和通路取决于特定应用和使用环境。
相似化合物的比较
类似化合物
(S)-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶: 缺少琥珀酸酯基团。
®-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶: 该化合物的对映异构体,具有不同的立体化学。
2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶: 没有立体特异性构型。
独特性
(S)-2-((4-氯苯基)(哌啶-4-氧基)甲基)吡啶 (2R,3R)-2,3-二(苯甲酰氧基)琥珀酸酯的独特性在于其特定的立体化学以及同时存在吡啶和哌啶部分,这使其具有独特的化学和生物学性质。
属性
分子式 |
C35H33ClN2O9 |
|---|---|
分子量 |
661.1 g/mol |
IUPAC 名称 |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C17H19ClN2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-10,13-14H,(H,19,20)(H,21,22);1-7,10,15,17,19H,8-9,11-12H2/t13-,14-;17-/m10/s1 |
InChI 键 |
UWRQTEOJOFNKHC-PPTAFEASSA-N |
手性 SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
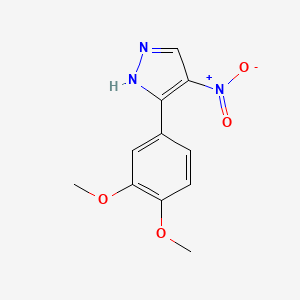
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)
